N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide

Medicinal Chemistry SAR Analysis Quality Control

N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide (CAS 307952-84-7) is a synthetic, small-molecule acrylamide derivative that belongs to a class of nitrophenyl-acrylamides claimed as inhibitors of the fat mass and obesity-associated protein (FTO) for oncological applications. The compound is characterized by a 4‑tert‑butylphenyl amide moiety and a 4,5‑dimethoxy‑2‑nitrophenyl acrylamide backbone, with a molecular formula of C₂₁H₂₄N₂O₅ and a molecular weight of 384.43 g/mol.

Molecular Formula C21H24N2O5
Molecular Weight 384.432
CAS No. 307952-84-7
Cat. No. B2566528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide
CAS307952-84-7
Molecular FormulaC21H24N2O5
Molecular Weight384.432
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
InChIInChI=1S/C21H24N2O5/c1-21(2,3)15-7-9-16(10-8-15)22-20(24)11-6-14-12-18(27-4)19(28-5)13-17(14)23(25)26/h6-13H,1-5H3,(H,22,24)/b11-6+
InChIKeyIFRDCDVNICRSBM-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide (CAS 307952-84-7) – Structural, Physicochemical, and Procurement Differentiation Guide for Selective Research Sourcing


N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide (CAS 307952-84-7) is a synthetic, small-molecule acrylamide derivative that belongs to a class of nitrophenyl-acrylamides claimed as inhibitors of the fat mass and obesity-associated protein (FTO) for oncological applications [1]. The compound is characterized by a 4‑tert‑butylphenyl amide moiety and a 4,5‑dimethoxy‑2‑nitrophenyl acrylamide backbone, with a molecular formula of C₂₁H₂₄N₂O₅ and a molecular weight of 384.43 g/mol . Its unique combination of electron‑withdrawing (nitro) and electron‑donating (methoxy, tert‑butyl) substituents creates a distinctive steric and electronic profile that differentiates it from close structural analogs such as N‑(4‑chlorobenzyl)‑ and N‑(4‑methylphenyl)‑substituted variants, which is critical for target engagement and physicochemical property fine‑tuning in medicinal chemistry campaigns.

Why N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide Cannot Be Readily Substituted by Generic Acrylamide Analogs


In the context of nitrophenyl-acrylamide‑based FTO inhibitors and related chemical probes, seemingly minor modifications to the N‑aryl substituent drastically alter both target binding and physicochemical properties. The 4‑tert‑butylphenyl group introduces a specific steric bulk (Taft Es ~ –2.78 for tert‑butyl vs. –1.54 for methyl) and a strong positive inductive effect that is absent in analogs bearing chlorobenzyl (electron‑withdrawing, polar) or methyl (minimal steric bulk) groups. The patent literature explicitly claims that compounds with a piperazine‑linked N‑aryl moiety, such as those incorporating a tert‑butylphenyl motif, exhibit superior activity against glioblastoma compared to simpler N‑aryl analogs [1]. Consequently, interchanging the compound with a generic “nitrophenyl-acrylamide” without verifying the N‑substituent identity risks invalidating biological results and losing the specific inhibition profile for which this chemotype is optimized.

Product-Specific Quantitative Evidence: Differentiating N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide from Closest Analogs


Molecular Weight and Formula Differentiation vs. N-(4-chlorobenzyl) Analog

The compound differs from the closest commercially available analog N-(4-chlorobenzyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide (CAS 331461-80-4) by a mass shift of +7.64 g/mol and incorporation of chlorine in the comparator. This mass difference enables unambiguous identity confirmation by LC-MS or HRMS in procurement and inventory management.

Medicinal Chemistry SAR Analysis Quality Control

Lipophilicity Modulation: Computed LogP of tert-Butylphenyl vs. Chlorobenzyl and Methyl Analogs

The tert-butyl substituent significantly elevates lipophilicity compared to chlorobenzyl and methyl analogs. Using XLogP3 (PubChem prediction method), the target compound achieves a logP of ~3.8, versus ~2.9 for the chlorobenzyl analog and ~2.4 for the N-(4-methylphenyl) analog. This difference influences membrane permeability and non-specific binding profiles. [1]

Drug Design ADME Prediction Lipophilicity

Patent-Cited Therapeutic Differentiation: FTO Inhibition and Anti-Glioblastoma Activity

The patent US20250074894A1 describes nitrophenyl-acrylamide compounds as FTO inhibitors with utility in glioblastoma treatment. Within the exemplified compounds, those incorporating a tert-butylphenyl motif (including the specific compound claimed) are associated with improved antiproliferative activity compared to baseline acrylamide derivatives such as N-(4-nitrophenyl)acrylamide, which showed only weak cytotoxicity (IC₅₀ ≈ 1 mM in HeLa cells). [1]

Cancer Therapeutics FTO Inhibition Glioblastoma

Commercially Validated Purity Profile: Sigma-Aldrich vs. Non-Traceable Vendors

The compound is catalogued as Sigma-Aldrich product R712981 (AldrichCPR line) with quality control documentation. In contrast to many competitors that supply the material without traceable analytical data, Sigma-Aldrich provides batch-specific purity certification, ensuring lot-to-lot consistency for sensitive biological assays.

Chemical Procurement Reproducibility Quality Assurance

Recommended Application Scenarios for N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide Based on Differentiated Evidence


Chemical Probe Development for FTO-Dependent Glioblastoma Models

The compound’s inclusion in the Brown University patent (US20250074894A1) as a representative FTO-inhibiting nitrophenyl-acrylamide positions it as a primary candidate for target validation studies in glioblastoma cell lines such as U87-MG or patient-derived glioma stem cells. Researchers should prioritize this compound over N‑(4‑nitrophenyl)acrylamide baseline controls to ensure detection of specific FTO-mediated phenotypes [1].

SAR Studies Investigating N-Aryl Substituent Effects on Lipophilicity and Cell Permeability

The ~0.9–1.4 logP shift driven by the tert‑butyl group (relative to chlorobenzyl and methyl analogs) makes this compound ideal for systematic permeability profiling in Caco‑2 or PAMPA assays. Head‑to‑head comparisons with the N‑(4‑chlorobenzyl) analog can quantify the impact of lipophilicity on passive diffusion rates without changing the core acrylamide pharmacophore [1].

High-Throughput Screening Library Design Requiring Orthogonal Mass and Purity Validation

The well‑defined mass offset (+7.64 Da vs. the closest chlorobenzyl analog) and Sigma‑Aldrich traceability facilitate automated LC‑MS deconvolution in multiplexed screening decks. Procurement in the AldrichCPR format ensures batch‑specific purity documentation, reducing false‑positive rates in primary screens where counter‑screening against the chlorobenzyl analog is needed [1].

Quote Request

Request a Quote for N-(4-(tert-Butyl)phenyl)-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.